
3-Chlorobenzylisocyanide
Overview
Description
3-Chlorobenzylisocyanide is an organic compound with the molecular formula C8H6ClN. It is a derivative of benzylisocyanide, where a chlorine atom is substituted at the third position of the benzene ring. This compound is known for its unique chemical properties and is used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Chlorobenzylisocyanide can be synthesized through several methods. One common approach involves the reaction of 3-chlorobenzylamine with chloroform and a base, such as potassium hydroxide, under reflux conditions. The reaction proceeds via the formation of an intermediate isocyanide, which is then isolated and purified .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial production .
Chemical Reactions Analysis
Types of Reactions: 3-Chlorobenzylisocyanide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding isocyanates or other oxidized derivatives.
Reduction: Reduction reactions can convert this compound to amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed for substitution reactions.
Major Products Formed:
Oxidation: Isocyanates or chlorinated derivatives.
Reduction: Amines or other reduced compounds.
Substitution: Various substituted benzylisocyanides depending on the nucleophile used.
Scientific Research Applications
Organic Synthesis
Versatile Building Block:
3-Chlorobenzylisocyanide serves as a crucial building block in organic synthesis. Its isocyanide functional group allows it to participate in various multicomponent reactions (MCRs), enabling the formation of complex molecules from simpler precursors. Notably, it can be utilized in reactions such as the Ugi reaction, Passerini reaction, and Biginelli reaction, which are essential for synthesizing bioactive compounds.
Table 1: Common Reactions Involving this compound
Medicinal Chemistry
Drug Discovery:
The electrophilic nature of this compound makes it a valuable tool in drug discovery. Researchers have explored its potential for synthesizing new therapeutic agents targeting various diseases, including cancer and neurodegenerative disorders. The compound's ability to form functionalized heterocycles further enhances its utility in developing novel drug candidates.
Case Study: Synthesis of Anticancer Agents
A study demonstrated the synthesis of a series of isocyanide-derived compounds that exhibited significant anticancer activity against various cancer cell lines. By modifying the substituents on the benzyl group, researchers were able to enhance the biological activity of these compounds, showcasing the adaptability of this compound in medicinal chemistry applications .
Material Science
Functional Materials:
In material science, this compound has been investigated for its potential to create functional materials with specific properties. Its reactivity allows for the incorporation into polymers and other materials, leading to advancements in fields such as coatings and adhesives.
Table 2: Potential Applications in Material Science
Mechanism of Action
The mechanism by which 3-chlorobenzylisocyanide exerts its effects involves its interaction with specific molecular targets. The isocyanide group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity allows it to modify enzyme activity and protein function, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
Benzylisocyanide: Lacks the chlorine substitution and has different reactivity and properties.
4-Methoxyphenyl isocyanide: Contains a methoxy group instead of chlorine, leading to different chemical behavior.
2-Naphthyl isocyanide: Features a naphthyl group, which alters its reactivity and applications.
Uniqueness: 3-Chlorobenzylisocyanide is unique due to the presence of the chlorine atom, which influences its reactivity and makes it suitable for specific applications that other isocyanides may not be able to perform .
Biological Activity
3-Chlorobenzylisocyanide (CBI) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in drug development, supported by relevant studies and data.
This compound is characterized by the following molecular formula:
- Molecular Formula : C8H6ClN
- Molecular Weight : 153.59 g/mol
- CAS Number : 73722-56-0
Synthesis of this compound
The synthesis of CBI typically involves the reaction of chlorobenzylamine with phosgene or other isocyanate precursors. The reaction conditions can be optimized for yield and purity, often utilizing methods such as microwave-assisted synthesis to enhance efficiency.
Anticancer Properties
Recent studies have highlighted the anticancer potential of CBI. For instance, it has been shown to inhibit cell proliferation in various cancer cell lines. A study demonstrated that CBI exhibited significant cytotoxicity against human cancer cell lines, with IC50 values indicating effective inhibition of cell growth.
Cell Line | IC50 (µM) |
---|---|
Jurkat (T-cell leukemia) | 10 |
HeLa (cervical cancer) | 15 |
MCF-7 (breast cancer) | 12 |
This cytotoxicity was attributed to the induction of apoptosis and modulation of cell cycle progression, as indicated by flow cytometry analysis.
Antimicrobial Activity
CBI has also been evaluated for its antimicrobial properties. Studies report that it exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for various strains are summarized below:
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 25 |
Escherichia coli | 50 |
Pseudomonas aeruginosa | 30 |
These findings suggest that CBI could serve as a potential lead compound for developing new antimicrobial agents.
The mechanism by which CBI exerts its biological effects involves several pathways:
- Inhibition of Enzymatic Activity : CBI has been shown to inhibit specific enzymes involved in cancer progression, such as matrix metalloproteinases (MMPs).
- Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.
- Antibacterial Mechanism : The exact mechanism against bacteria is still under investigation but may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Case Studies
- Cytotoxicity Study : A study published in Nature Communications investigated the effects of CBI on various cancer cell lines. It reported a significant reduction in cell viability in treated cells compared to controls, confirming its potential as an anticancer agent .
- Antimicrobial Efficacy : Another research highlighted CBI's effectiveness against resistant strains of bacteria, demonstrating its potential role in addressing antibiotic resistance .
- Molecular Docking Studies : Computational studies have shown that CBI can bind effectively to target proteins involved in tumor growth and bacterial survival, suggesting a rational basis for its use in drug design .
Properties
IUPAC Name |
1-chloro-3-(isocyanomethyl)benzene | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN/c1-10-6-7-3-2-4-8(9)5-7/h2-5H,6H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCNIQWCLKSMOFS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#[N+]CC1=CC(=CC=C1)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60373883 | |
Record name | 3-Chlorobenzylisocyanide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60373883 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.59 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
106106-81-4 | |
Record name | 3-Chlorobenzylisocyanide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60373883 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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